molecular formula C23H22ClN3O6 B2461899 Ethyl 1-(2-chlorophenyl)-4-(2-((4-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899943-03-4

Ethyl 1-(2-chlorophenyl)-4-(2-((4-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2461899
CAS No.: 899943-03-4
M. Wt: 471.89
InChI Key: DIRORXABSKHJCW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an ethoxy group, an amino group, and a carboxylate group. It also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring, for example, would likely cause the molecule to have a planar structure in that region .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the ethoxy group could potentially be replaced by other groups in a substitution reaction, and the amino group could potentially react with acids to form amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar carboxylate group could potentially make the compound soluble in water .

Scientific Research Applications

Synthesis and Chemical Properties

Research on related compounds often focuses on the development of synthetic methodologies that enable the creation of complex molecules. For example, studies on the synthesis of metabolites of related compounds have shown efficient synthetic routes, highlighting the importance of protective groups in achieving high yields of targeted molecules (Mizuno et al., 2006). Similarly, research into the regioselective synthesis of pyrazole derivatives under specific conditions demonstrates the versatility of synthetic approaches in modifying molecular structures for desired properties (Machado et al., 2011).

Potential Biological Activities

Compounds with structural similarities have been investigated for their antimicrobial properties. For instance, new quinazolines have been synthesized and evaluated for antibacterial and antifungal activities, suggesting a potential area of application for related compounds in developing new antimicrobial agents (Desai et al., 2007). Additionally, the exploration of Schiff and Mannich bases of isatin derivatives with triazole ones for their chemical structures and potential applications further exemplifies the research interest in the chemical and biological activities of such molecules (Bekircan et al., 2008).

Structural and Material Science Applications

Beyond biological activities, some research efforts have been directed towards understanding the structural properties of related compounds. For example, studies on the crystal and molecular structure of pyrazole derivatives provide insights into the molecular interactions and stability, which are crucial for designing materials with specific properties (Achutha et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, many organic compounds are flammable, and the presence of the chlorophenyl group could potentially make the compound toxic .

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it’s found to have beneficial effects, it could be further studied and potentially developed into a drug .

Properties

IUPAC Name

ethyl 1-(2-chlorophenyl)-4-[2-(4-ethoxyanilino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O6/c1-3-31-16-11-9-15(10-12-16)25-20(28)14-33-19-13-21(29)27(18-8-6-5-7-17(18)24)26-22(19)23(30)32-4-2/h5-13H,3-4,14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRORXABSKHJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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